Sulfisoxazole diolamine
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Overview
Description
Sulfisoxazole diolamine is a sulfonamide antibacterial compound with activity against a wide range of gram-negative and gram-positive organisms . It is commonly used in combination with other antibiotics to treat various bacterial infections . The compound is known for its short-acting properties and is often utilized in medical treatments for urinary tract infections, meningococcal meningitis, acute otitis media, and other bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfisoxazole diolamine is synthesized by combining equimolar amounts of sulfisoxazole and diethanolamine . The reaction involves the formation of an organoammonium salt, which is achieved under controlled conditions to ensure the purity and efficacy of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of raw materials, precise measurement of reactants, and controlled reaction conditions to achieve high yields and consistent quality .
Chemical Reactions Analysis
Types of Reactions
Sulfisoxazole diolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions are carefully controlled to ensure the desired outcomes and minimize side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Sulfisoxazole diolamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.
Biology: Employed in research on bacterial resistance and the development of new antibacterial agents.
Medicine: Utilized in clinical studies to evaluate its efficacy in treating various bacterial infections.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Sulfisoxazole diolamine exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthetase . This enzyme is crucial for the bacterial synthesis of dihydrofolic acid, a precursor to folic acid. By preventing the condensation of pteridine with para-aminobenzoic acid (PABA), this compound effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfisoxazole: A sulfonamide antibacterial with similar properties but without the diolamine component.
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: A sulfonamide antibiotic used to treat toxoplasmosis and other infections.
Uniqueness
Sulfisoxazole diolamine is unique due to its combination with diethanolamine, which enhances its solubility and bioavailability . This makes it particularly effective in treating infections where rapid absorption and distribution are critical .
Properties
CAS No. |
4299-60-9 |
---|---|
Molecular Formula |
C15H24N4O5S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C11H13N3O3S.C4H11NO2/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10;6-3-1-5-2-4-7/h3-6,14H,12H2,1-2H3;5-7H,1-4H2 |
InChI Key |
FEPTXVIRMZIGFY-UHFFFAOYSA-N |
SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N.C(CO)NCCO |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N.C(CO)NCCO |
4299-60-9 | |
Synonyms |
Ammonium Salt Sulfisoxazole Diolamine, Sulfisoxazole Gantrisin Gantrisin Pediatric Monolithium Salt Sulfisoxazole Monosodium Salt Sulfisoxazole Neoxazoi Pediatric, Gantrisin Sulfadimethyloxazole Sulfafurazol FNA Sulfafurazole Sulfasoxizole Sulfisoxazole Sulfisoxazole Diolamine Sulfisoxazole, Ammonium Salt Sulfisoxazole, Monolithium Salt Sulfisoxazole, Monosodium Salt Sulfisoxazole, Monosodium, Monomesylate Salt Sulfisoxazole, Triammonium Salt TL azole TL-azole Triammonium Salt Sulfisoxazole V Sul V-Sul |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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